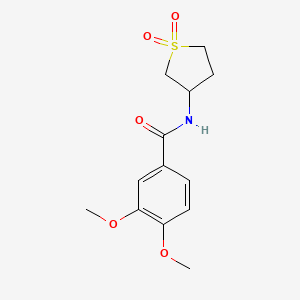

N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide

Description

N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide is a chemical compound characterized by the presence of a benzamide group substituted with a 1,1-dioxothiolan-3-yl moiety and two methoxy groups at the 3 and 4 positions of the benzene ring

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-18-11-4-3-9(7-12(11)19-2)13(15)14-10-5-6-20(16,17)8-10/h3-4,7,10H,5-6,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAPMNPVOSUMNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 1,1-dioxothiolane-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide

- N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide

- N’-(1,1-dioxothiolan-3-yl)benzohydrazide

Uniqueness

N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide is unique due to the presence of both methoxy groups and the 1,1-dioxothiolan-3-yl moiety, which confer specific chemical properties and reactivity

Biological Activity

N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological characterization, and potential therapeutic applications of this compound based on existing research.

Chemical Structure and Synthesis

The compound features a dioxothiolan moiety linked to a 3,4-dimethoxybenzamide structure. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity. The detailed synthetic route may vary, but it generally includes steps such as oxidation and amide formation.

Antimicrobial Properties

Research has shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related dioxolanes demonstrated excellent antifungal activity against Candida albicans and notable antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| This compound | Antifungal | TBD |

| Related dioxolanes | Antifungal | 625-1250 |

| Related dioxolanes | Antibacterial | 625 |

The proposed mechanism of action for compounds with similar structures involves the disruption of microbial cell membranes or interference with vital metabolic pathways. This can lead to cell death or inhibition of growth.

Study 1: Antifungal Activity

A study evaluated the antifungal properties of various dioxolane derivatives, revealing that many exhibited potent activity against common fungal pathogens. The study highlighted that modifications to the benzamide structure could enhance antifungal efficacy .

Study 2: Antibacterial Activity

Another investigation focused on the antibacterial activity of dioxolane derivatives against Staphylococcus aureus. The results indicated that certain structural modifications led to improved potency and selectivity against Gram-positive bacteria .

Pharmacological Potential

Given its structural characteristics, this compound may have applications in treating infections caused by resistant strains of bacteria and fungi. Further studies are needed to elucidate its pharmacokinetics and toxicity profile.

Q & A

Q. What are the established synthetic methodologies for preparing N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide?

Methodological Answer: The synthesis typically involves coupling 3,4-dimethoxybenzoic acid derivatives with functionalized thiolane moieties. For analogous benzamide hybrids, refluxing in ethanol with hydrazine intermediates (e.g., acrylamide or coumarin-based precursors) is common. Characterization via H-NMR and C-NMR is critical to confirm structural integrity, with typical yields ranging from 65% to 71% . Optimization steps include solvent selection (e.g., ethanol or DMSO), temperature control, and purification via recrystallization.

Q. How is the structural confirmation of this compound achieved post-synthesis?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. For example, H-NMR peaks for methoxy groups (δ ~3.8–3.9 ppm) and aromatic protons (δ ~6.9–7.6 ppm) are diagnostic. C-NMR confirms carbonyl (C=O, δ ~165–170 ppm) and thiolan ring carbons. High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer: Antiproliferative assays (e.g., MTT or SRB against cancer cell lines) are standard. For example, coumarin-benzamide hybrids showed IC values in the micromolar range against MCF-7 and HepG2 cells . Dose-response curves and apoptosis induction (via Annexin V/PI staining) are used to differentiate cytotoxic mechanisms .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced activity?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like viral proteases or kinases. For instance, benzamide derivatives demonstrated binding energies of −6.7 kcal/mol to monkeypox virus cysteine protease, suggesting competitive inhibition . Dynamics simulations (100 ns MD runs) assess stability of ligand-protein complexes, with RMSD/RMSF metrics validating pose retention .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) clarify mechanism-specific effects. For example, discrepancies in IC values may arise from assay conditions (e.g., serum concentration, incubation time). Replicating experiments under standardized protocols and using positive controls (e.g., doxorubicin for cytotoxicity) improves reproducibility . Meta-analysis of SAR data identifies critical substituents (e.g., methoxy vs. halogen groups) influencing activity .

Q. How is the metabolic stability of this compound assessed in preclinical studies?

Methodological Answer: Microsomal stability assays (human/rat liver microsomes) quantify metabolic degradation rates. LC-MS/MS tracks parent compound depletion over time. Structural modifications (e.g., fluorination or cyclization) improve half-life, as seen in analogs like Itopride hydrochloride, which inhibits acetylcholinesterase with enhanced bioavailability .

Q. What analytical techniques quantify compound purity and stability in long-term storage?

Methodological Answer: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors degradation products. Stability-indicating methods validated per ICH guidelines (e.g., forced degradation under acidic/oxidative conditions) ensure robustness. Storage at −20°C in anhydrous DMSO minimizes hydrolysis, with periodic NMR checks for methoxy group integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.